molecular formula C15H13ClN2OS2 B2958543 (Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 899351-35-0

(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2958543
CAS No.: 899351-35-0
M. Wt: 336.85
InChI Key: NWSPBPKTJZJEEW-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms . The structure of the compound “this compound” would be expected to contain these elements, along with carbon, hydrogen, and chlorine atoms.


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be monitored by thin layer chromatography (TLC) . The reaction solution is typically refluxed for a certain period, and the progress of the reaction is tracked using TLC .


Physical and Chemical Properties Analysis

Thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of −38 °C .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural similarities, including various thiophene derivatives, have been synthesized and characterized through studies focusing on their chemical properties and potential as intermediates for further chemical reactions. For instance, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates highlight the diversity in thiophene derivatives' synthesis, providing insights into their structural and functional versatility (Spoorthy et al., 2021).

Antimicrobial Activities

  • Some studies focus on the antimicrobial properties of thiophene derivatives, suggesting that modifications in the thiophene moiety can lead to compounds with significant antimicrobial efficacy. This opens up avenues for the development of new antimicrobial agents based on thiophene chemistry (Babu, Pitchumani, & Ramesh, 2013).

Anticancer Activities

  • The anticancer potential of thiophene and its derivatives has also been a subject of research, with various compounds showing promising activity against different cancer cell lines. This indicates the potential of thiophene derivatives in the development of novel anticancer therapies (Atta & Abdel‐Latif, 2021).

Molecular Docking Studies

  • Molecular docking studies are utilized to predict the interaction between thiophene derivatives and biological targets, providing insights into the mechanism of action at the molecular level. Such studies are crucial for the rational design of compounds with desired biological activities (Spoorthy et al., 2021).

Absorption and Fluorescence Studies

  • Investigations into the absorption and fluorescence spectra of carboxamides similar to the query compound can offer valuable information on their physical properties and potential applications in materials science, highlighting the versatility of thiophene derivatives in various scientific and technological fields (Patil et al., 2011).

Mechanism of Action

The mechanism of action of thiazole derivatives is often studied in the context of their biological activities. For instance, some thiazole derivatives have been found to exhibit anti-tubercular activity against M. tuberculosis . Molecular docking studies have been conducted to understand the interaction of these compounds with their target proteins .

Future Directions

Thiazole derivatives have shown promising biological activities, which makes them interesting targets for future research . Further modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential area of exploration . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds is another important direction for future research .

Properties

IUPAC Name

5-chloro-N-(3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPBPKTJZJEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.